molecular formula C19H25ClN2OS B14119455 Thienyl Fentanyl-d3 Hydrochloride CAS No. 1189677-23-3

Thienyl Fentanyl-d3 Hydrochloride

Cat. No.: B14119455
CAS No.: 1189677-23-3
M. Wt: 368.0 g/mol
InChI Key: PXIVVZPZKLVXAH-NIIDSAIPSA-N
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Description

Thienyl Fentanyl-d3 Hydrochloride is a synthetic opioid compound that is structurally related to fentanyl. It is an analytical reference standard used primarily in research and forensic applications. The compound is characterized by the presence of a thienyl group, which is a sulfur-containing heterocycle, attached to the fentanyl backbone. This modification imparts unique chemical properties to the compound, making it a subject of interest in various scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thienyl Fentanyl-d3 Hydrochloride typically involves a multi-step process. The general strategy includes the following steps:

    Formation of the Piperidine Ring: The synthesis begins with the formation of the piperidine ring, which is a key structural component of fentanyl analogs.

    Introduction of the Thienyl Group: The thienyl group is introduced via an alkylation reaction using 2-(2-bromoethyl)thiophene.

    Final Coupling and Hydrochloride Formation: The final step involves coupling the modified piperidine with propionyl chloride to form the complete Thienyl Fentanyl-d3 structure.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yielding reactions and efficient purification techniques to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Thienyl Fentanyl-d3 Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Thienyl Fentanyl-d3 Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

Thienyl Fentanyl-d3 Hydrochloride exerts its effects by binding to opioid receptors, particularly the mu-opioid receptor. This binding activates G-proteins, leading to the inhibition of adenylate cyclase and a subsequent decrease in cyclic AMP levels. The reduction in cyclic AMP results in decreased neurotransmitter release and altered pain perception . The compound’s unique thienyl group may influence its binding affinity and efficacy compared to other fentanyl analogs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thienyl Fentanyl-d3 Hydrochloride is unique due to the presence of the thienyl group, which imparts distinct chemical properties and potentially different pharmacological effects. This makes it a valuable compound for research into the structure-activity relationships of fentanyl analogs and their interactions with opioid receptors .

Properties

CAS No.

1189677-23-3

Molecular Formula

C19H25ClN2OS

Molecular Weight

368.0 g/mol

IUPAC Name

3,3,3-trideuterio-N-phenyl-N-[1-(thiophen-2-ylmethyl)piperidin-4-yl]propanamide;hydrochloride

InChI

InChI=1S/C19H24N2OS.ClH/c1-2-19(22)21(16-7-4-3-5-8-16)17-10-12-20(13-11-17)15-18-9-6-14-23-18;/h3-9,14,17H,2,10-13,15H2,1H3;1H/i1D3;

InChI Key

PXIVVZPZKLVXAH-NIIDSAIPSA-N

Isomeric SMILES

[2H]C([2H])([2H])CC(=O)N(C1CCN(CC1)CC2=CC=CS2)C3=CC=CC=C3.Cl

Canonical SMILES

CCC(=O)N(C1CCN(CC1)CC2=CC=CS2)C3=CC=CC=C3.Cl

Origin of Product

United States

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